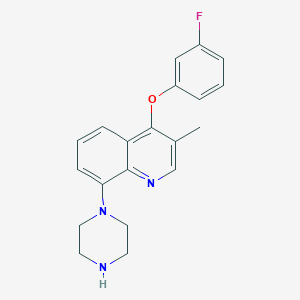
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a synthetic organic compound that belongs to the class of fluorinated quinolines. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable for scientific research and practical applications .
准备方法
The synthesis of 4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves several steps, including cyclization, nucleophilic substitution, and cross-coupling reactions. One common synthetic route starts with the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be converted into the desired quinoline derivatives through further reactions, such as bromination and nucleophilic substitution .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoline structure, further modifying its properties and reactivity .
科学研究应用
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
In biology and medicine, this compound exhibits significant biological activity, including antibacterial, antiviral, and anticancer properties. It has been studied as a potential therapeutic agent for various diseases, including infections and cancer. The incorporation of the fluorine atom enhances its ability to interact with biological targets, making it a valuable tool for drug discovery and development .
In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用机制
The mechanism of action of 4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
In cancer research, the compound has been shown to interfere with signaling pathways involved in cell proliferation and survival. By targeting key proteins and enzymes, it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
相似化合物的比较
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline can be compared with other similar compounds, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities and exhibit comparable biological activities .
this compound is unique due to its specific combination of functional groups and the presence of the piperazine moiety. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
922734-51-8 |
|---|---|
分子式 |
C20H20FN3O |
分子量 |
337.4 g/mol |
IUPAC 名称 |
4-(3-fluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H20FN3O/c1-14-13-23-19-17(20(14)25-16-5-2-4-15(21)12-16)6-3-7-18(19)24-10-8-22-9-11-24/h2-7,12-13,22H,8-11H2,1H3 |
InChI 键 |
LHDFNANOUOQBHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=C1OC3=CC(=CC=C3)F)C=CC=C2N4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


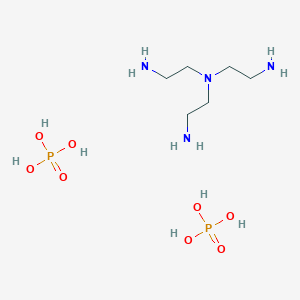
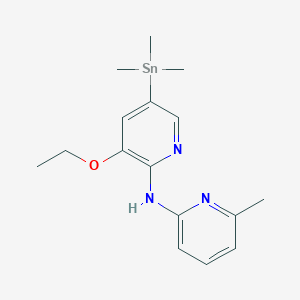
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
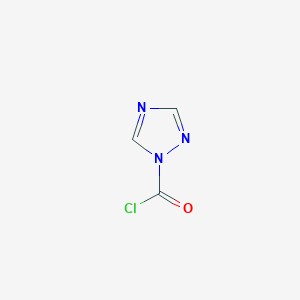
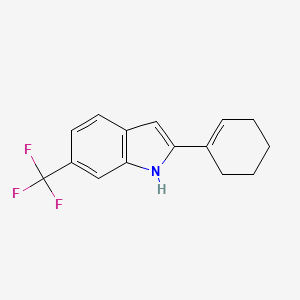
![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
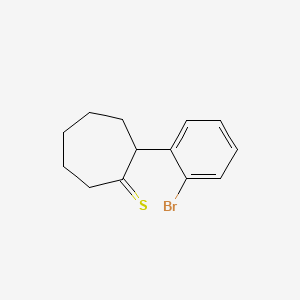
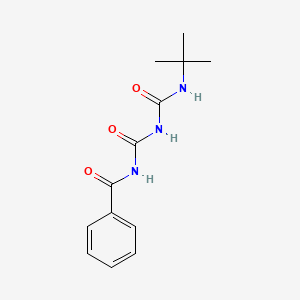
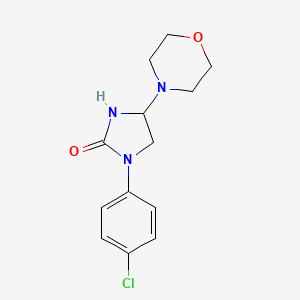
![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
